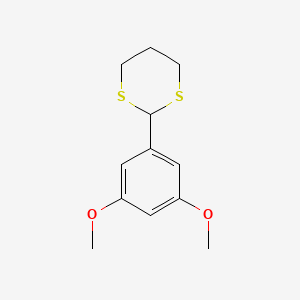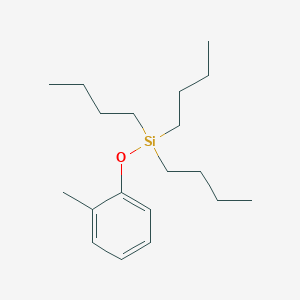
1-Methyl-2-tributylsilyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-tributylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 g/mol . This compound is characterized by the presence of a silyloxy group attached to a benzene ring, which is further substituted with a methyl group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-tributylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methyl-2-hydroxybenzene+Tributylchlorosilane→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-2-tributylsilyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyloxybenzoquinones.
Reduction: Reduction reactions can convert the silyloxy group to a hydroxyl group.
Substitution: The silyloxy group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-tributylsilyloxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Methyl-2-tributylsilyloxybenzene exerts its effects involves the interaction of the silyloxy group with various molecular targets. The silyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The pathways involved include the formation of silyl ethers, silyl enol ethers, and other silylated intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-tributylsilyloxybenzene can be compared with other silyloxybenzene derivatives, such as 1-Methyl-2-trimethylsilyloxybenzene and 1-Methyl-2-tert-butyldimethylsilyloxybenzene. These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The uniqueness of this compound lies in its specific silyl group, which imparts distinct reactivity and properties.
Similar compounds include:
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-tert-butyldimethylsilyloxybenzene
- 1-Methyl-2-dimethylsilyloxybenzene
These compounds are used in similar applications but may exhibit different reactivity and stability profiles due to variations in their silyl groups.
Eigenschaften
CAS-Nummer |
54577-25-2 |
|---|---|
Molekularformel |
C19H34OSi |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
tributyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C19H34OSi/c1-5-8-15-21(16-9-6-2,17-10-7-3)20-19-14-12-11-13-18(19)4/h11-14H,5-10,15-17H2,1-4H3 |
InChI-Schlüssel |
HXCDVCXIEBYPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

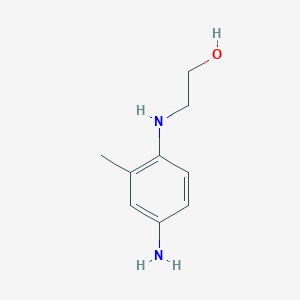
silane](/img/structure/B14628319.png)
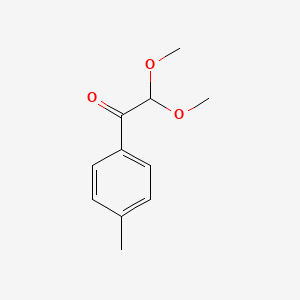
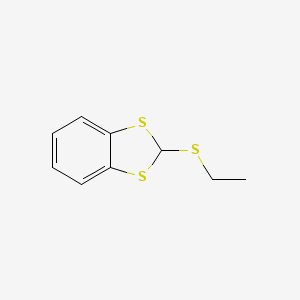
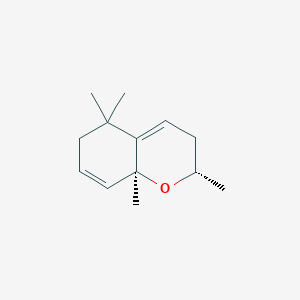
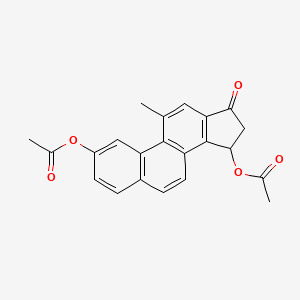
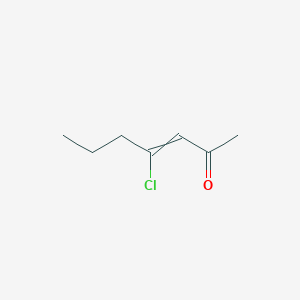
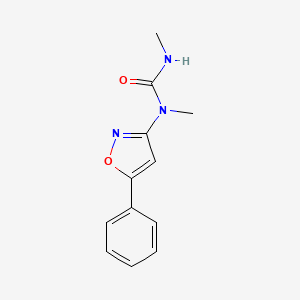
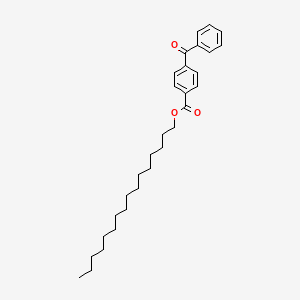
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
